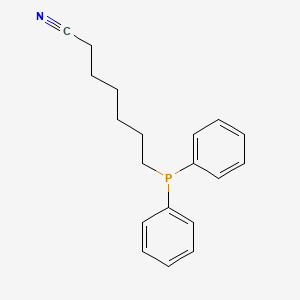
7-(Diphenylphosphino)heptanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Diphenylphosphino)heptanenitrile is an organophosphorus compound with the molecular formula C19H22NP It is a phosphine ligand, which means it can donate a pair of electrons to a metal center, forming a coordination complex
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diphenylphosphino)heptanenitrile typically involves the reaction of a halogenated heptanenitrile with diphenylphosphine. One common method is the nucleophilic substitution reaction where the halogen atom is replaced by the diphenylphosphino group. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
化学反应分析
Types of Reactions
7-(Diphenylphosphino)heptanenitrile can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phosphine group can participate in substitution reactions to form new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Primary amines.
Substitution: Various phosphine derivatives depending on the substituent introduced.
科学研究应用
7-(Diphenylphosphino)heptanenitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which can be catalysts in various organic reactions.
Biology: Potential use in the study of enzyme mechanisms where phosphine ligands can mimic biological phosphorus-containing compounds.
Medicine: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
作用机制
The mechanism of action of 7-(Diphenylphosphino)heptanenitrile primarily involves its ability to coordinate with metal centers. The diphenylphosphino group donates a pair of electrons to the metal, forming a stable complex. This coordination can alter the electronic properties of the metal, making it more reactive in catalytic processes. The nitrile group can also participate in interactions with other molecules, further influencing the reactivity and stability of the complex .
相似化合物的比较
Similar Compounds
Triphenylphosphine: Another phosphine ligand with three phenyl groups.
Diphenylphosphinoethane: A bidentate ligand with two diphenylphosphino groups connected by an ethane backbone.
Diphenylphosphinobutane: Similar to diphenylphosphinoethane but with a butane backbone.
Uniqueness
7-(Diphenylphosphino)heptanenitrile is unique due to its heptane backbone, which provides greater flexibility and potential for forming larger coordination complexes. This can result in different reactivity and selectivity compared to other phosphine ligands .
属性
CAS 编号 |
181515-34-4 |
|---|---|
分子式 |
C19H22NP |
分子量 |
295.4 g/mol |
IUPAC 名称 |
7-diphenylphosphanylheptanenitrile |
InChI |
InChI=1S/C19H22NP/c20-16-10-2-1-3-11-17-21(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,17H2 |
InChI 键 |
YQJYICMLXIPBTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(CCCCCCC#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



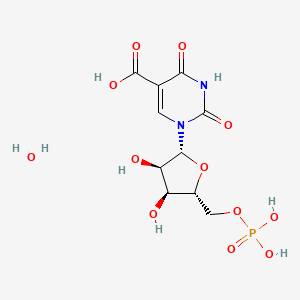
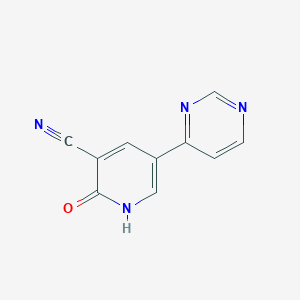
![3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid](/img/structure/B12905060.png)

![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)
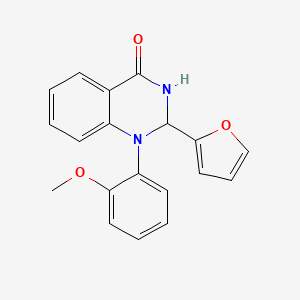
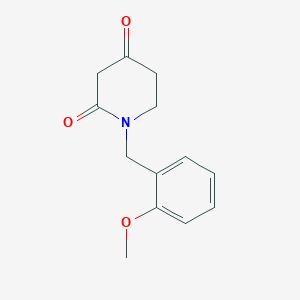
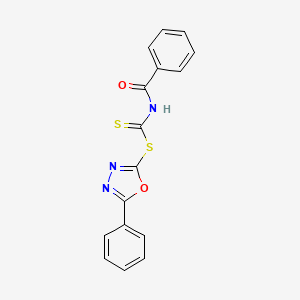
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
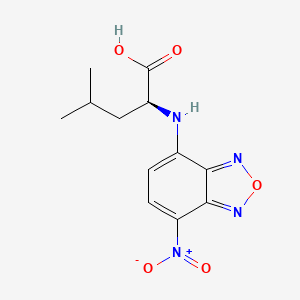
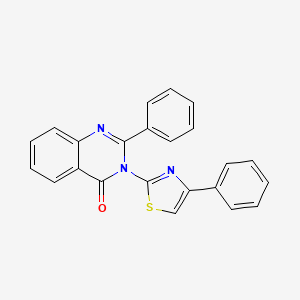
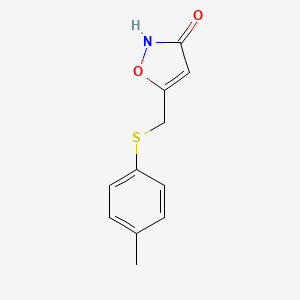
![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)
